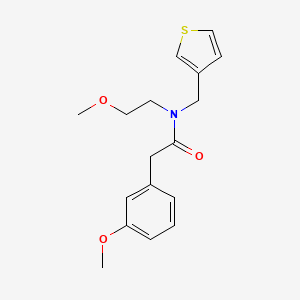

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide

Description

N-(2-Methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a dual N-substitution pattern with a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-20-8-7-18(12-15-6-9-22-13-15)17(19)11-14-4-3-5-16(10-14)21-2/h3-6,9-10,13H,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLZBRLRXUCYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)CC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde, thiophene-3-carboxaldehyde, and 2-methoxyethylamine.

Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including condensation and reduction, to form intermediate compounds.

Final Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction under specific conditions, such as the presence of a catalyst and controlled temperature, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new compounds with modified structures.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed in various reactions to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may:

Bind to Specific Receptors: It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Alter Cellular Signaling: By interacting with signaling pathways, the compound can influence cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Thiophene vs. Pyridine Moieties : Compounds with thiophene rings (e.g., ) often exhibit enhanced π-π stacking and sulfur-mediated interactions compared to pyridine-containing analogs (e.g., ), which prioritize hydrogen bonding via nitrogen.

- Methoxy Groups: The 3-methoxyphenyl group in the target compound may improve solubility and metabolic stability compared to chlorophenyl () or cyanophenyl () derivatives, as methoxy groups reduce oxidative metabolism .

Key Observations :

Table 3: Bioactivity and Physicochemical Data

Key Observations :

- Binding Affinity : Pyridine-based acetamides () exhibit strong enzyme inhibition, suggesting that replacing thiophene with pyridine in the target compound could enhance target engagement.

Biological Activity

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 303.39 g/mol. It features a methoxyethyl group, a methoxyphenyl group, and a thiophenyl moiety, which contribute to its biological activity.

Target Proteins and Pathways

Research indicates that compounds similar to this compound often interact with specific proteins or enzymes involved in critical biological pathways. The binding may lead to either activation or inhibition of these targets, resulting in downstream effects on cellular processes such as apoptosis, proliferation, and inflammation.

Biochemical Pathways Affected

The primary biochemical pathways impacted by this compound include:

- Cell Growth and Proliferation : Inhibition of certain kinases involved in cell cycle regulation.

- Inflammatory Response : Modulation of cytokine release and inflammatory mediators.

- Neurotransmission : Potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects. It has been reported to reduce oxidative stress markers in neuronal cells and improve survival rates under conditions mimicking neurodegeneration.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In Vitro Cytotoxicity | Demonstrated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively. |

| Antimicrobial Testing | Exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. |

| Neuroprotection | Reduced neuronal apoptosis by 30% in models of oxidative stress using hydrogen peroxide treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.